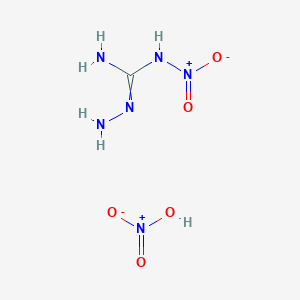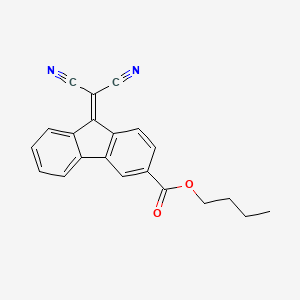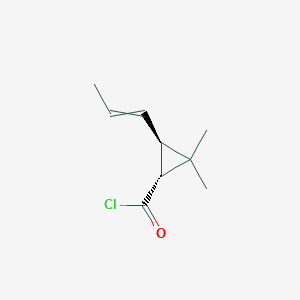
2-Amino-1-nitroguanidine;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-nitroguanidine;nitric acid is a high-energy nitrogen-rich compound known for its good detonation properties and low sensitivities. It has a central carbon atom with three small groups around it, including an amino group, a hydrazine group, and a nitroxyl group
Méthodes De Préparation
The synthesis of 2-Amino-1-nitroguanidine typically involves the hydrazinolysis of nitroguanidine. This process can be carried out by reacting nitroguanidine with hydrazine under controlled conditions . The compound can also be protonated by strong mineral acids or acidic heterocycles to form various salts, such as nitrate and perchlorate salts . Industrial production methods often involve the use of nitric acid and other reagents to achieve the desired product.
Analyse Des Réactions Chimiques
2-Amino-1-nitroguanidine undergoes various types of chemical reactions, including:
Reduction Reactions: These reactions involve the reduction of the nitro group to form different products.
Acylation Reactions: The compound can react with acylating agents to form acylated derivatives.
Salification Reactions: It can form salts with various acids.
Coordination Reactions: The compound can coordinate with metal ions to form complexes.
Aldimine Condensation Reactions: It can undergo condensation reactions with aldehydes to form aldimines.
Cyclization Reactions: The compound can cyclize to form ring structures.
Azide Reactions: It can react with azides to form azido derivatives.
Common reagents used in these reactions include reducing agents, acylating agents, acids, metal salts, aldehydes, and azides
Applications De Recherche Scientifique
2-Amino-1-nitroguanidine has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of new energetic materials and as a precursor for various chemical reactions.
Biology: The compound has been studied for its potential biological activities and applications in the development of biologically active compounds.
Industry: The compound is used in the production of explosives, propellants, and other energetic materials.
Mécanisme D'action
The mechanism of action of 2-Amino-1-nitroguanidine involves its ability to undergo various chemical reactions, leading to the formation of energetic materials. The molecular targets and pathways involved in these reactions include the reduction of the nitro group, coordination with metal ions, and the formation of salts and complexes .
Comparaison Avec Des Composés Similaires
2-Amino-1-nitroguanidine is unique due to its simple molecular structure and high reactivity. Similar compounds include:
1-Amino-3-nitroguanidine: This compound is also a high-energy nitrogen-rich compound with similar properties and applications.
1,2-Dinitroguanidine: Another energetic material with similar reactivity and applications.
These compounds share similar properties but differ in their molecular structures and specific applications.
Propriétés
Numéro CAS |
187227-89-0 |
|---|---|
Formule moléculaire |
CH6N6O5 |
Poids moléculaire |
182.10 g/mol |
Nom IUPAC |
2-amino-1-nitroguanidine;nitric acid |
InChI |
InChI=1S/CH5N5O2.HNO3/c2-1(4-3)5-6(7)8;2-1(3)4/h3H2,(H3,2,4,5);(H,2,3,4) |
Clé InChI |
FMAXRAJQUCPQHD-UHFFFAOYSA-N |
SMILES canonique |
C(=NN)(N)N[N+](=O)[O-].[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14250329.png)

![3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14250359.png)

![2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14250366.png)

![benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14250370.png)
![Methanone, [2-(1-hexynyl)phenyl]phenyl-](/img/structure/B14250374.png)
![(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone](/img/structure/B14250375.png)

phosphanium](/img/structure/B14250395.png)

